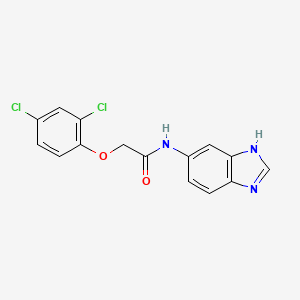
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable acylating agent.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic properties.
Phenoxyacetic Acid Derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid, used as herbicides.
Uniqueness
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and associated research findings.
Molecular Structure
- Molecular Formula : C19H16Cl2N2O3
- Molecular Weight : 393.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C2C(=C1)C(=CN2C(=O)C(COC1=C(C=C(C=C1)Cl)Cl)=O)N
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on various benzimidazole derivatives highlighted their effectiveness against bacteria and fungi, with some compounds showing potent inhibition of DNA topoisomerases, which are crucial for DNA replication and repair processes .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The mechanism often involves the disruption of cellular processes through DNA interaction and enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole compounds is closely linked to their structural features. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For instance, substituents such as halogens (e.g., dichlorophenoxy groups) have been associated with increased potency against microbial pathogens and cancer cells .
Synthesis and Evaluation
A comprehensive study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, compounds with dichlorophenoxy substitutions demonstrated improved antimicrobial efficacy compared to their unsubstituted counterparts. The study utilized various assays to determine the minimum inhibitory concentrations (MICs) against selected pathogens .
Clinical Relevance
Recent investigations into the pharmacological profiles of these compounds suggest their potential use in therapeutic applications beyond antimicrobial and anticancer activities. Some derivatives have shown promise as anti-inflammatory agents and in managing metabolic disorders .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-1-4-14(11(17)5-9)22-7-15(21)20-10-2-3-12-13(6-10)19-8-18-12/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI Key |
BHIJZFPIEXWYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















